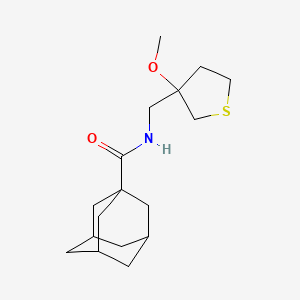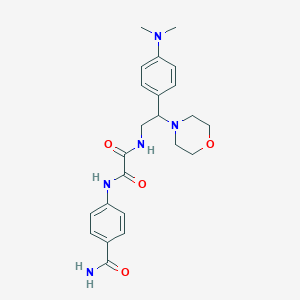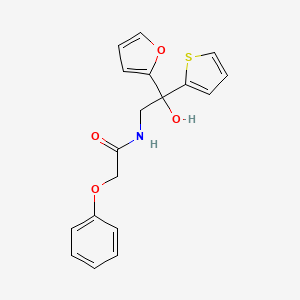![molecular formula C10H11N3O2 B2395395 2,3,5-Trimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid CAS No. 1567052-17-8](/img/structure/B2395395.png)
2,3,5-Trimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5-Trimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a chemical compound with the CAS Number: 1567052-17-8 . The IUPAC name of this compound is 2,3-dimethyl-5-methylene-4,5-dihydropyrazolo[1,5-a]pyrimidine-7-carboxylic acid . It has a molecular weight of 205.22 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11N3O2/c1-5-4-8(10(14)15)13-9(11-5)6(2)7(3)12-13/h4,11H,1H2,2-3H3,(H,14,15) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Regioselective Synthesis and Compound Modifications
Research demonstrates a methodical approach towards the regioselective synthesis of 1- and 4-substituted 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides, showcasing the chemical adaptability of pyrazolo[1,5-a]pyrimidine derivatives. This synthesis route involves the transformation of methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate into various derivatives through reactions with amines, benzyl alcohol, and phenylboronic acid. Such processes underscore the compounds' utility in synthesizing specific derivatives with tunable properties (Drev et al., 2014).
Antimicrobial Activity
Compounds derived from 2,3,5-Trimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid have been explored for their antimicrobial activity. A study synthesizing methyl-7-aryl(heteryl)-6-(2-thienoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylates demonstrated that these compounds exhibit antimicrobial properties, presenting a potential avenue for developing new antimicrobial agents (Gein et al., 2009).
Fluorescent Probes and Photophysical Properties
The synthesis and properties of 3,5-diamino-4-phenylpyrazole and related compounds reveal their application in creating fluorescent probes. This research highlights the compounds' potential in detecting biologically or environmentally relevant species, attributed to their significant fluorescence intensity and quantum yields. Such properties are crucial for developing sensitive and selective fluorescent probes for various applications (Zvilichovsky & David, 1983).
Novel Synthetic Methods and Biological Evaluation
A novel synthetic method for some Pyrazolo[4,3-d]pyrimidines introduces a convenient approach to synthesizing derivatives with potential biological activities. This research offers insights into the synthetic versatility of pyrazolo[1,5-a]pyrimidine derivatives, paving the way for the development of new compounds with evaluated biological functions, such as antiviral activities (Takei et al., 1979).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
Similar pyrazolo[1,5-a]pyrimidine derivatives have been reported to inhibit cdk2, a protein kinase involved in cell cycle regulation .
Mode of Action
Based on the known activity of similar compounds, it can be hypothesized that it may interact with its target proteins, leading to changes in their function .
Biochemical Pathways
Given the potential inhibition of cdk2, it could be involved in the regulation of the cell cycle .
Result of Action
Similar compounds have shown cytotoxic activities against various cell lines, suggesting potential anti-cancer effects .
properties
IUPAC Name |
2,3,5-trimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-5-4-8(10(14)15)13-9(11-5)6(2)7(3)12-13/h4H,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUOPTAUGRZALFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)C(=O)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5-Trimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-[3-(Dimethylamino)propyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2395318.png)
![7-(tert-butyl)-3-isobutyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2395320.png)
![3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-pyridin-2-ylpyridazine](/img/structure/B2395321.png)


![Methyl 2-[(1-methyl-3-phenoxypyrazol-4-yl)amino]acetate](/img/structure/B2395327.png)

![N-[2-[(3-Ethyl-1,2-oxazol-5-yl)methoxy]ethyl]prop-2-enamide](/img/structure/B2395329.png)


